molecular formula C25H22FN3O B2846234 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 844464-78-4

4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one

Cat. No. B2846234
CAS RN: 844464-78-4
M. Wt: 399.469
InChI Key: DLMORAPRGUFPPF-UHFFFAOYSA-N
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Description

4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one, also known as PFI-3, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of the histone demethylase plant homeodomain finger protein 1 (PHF1). PHF1 is a key component of the polycomb repressive complex 2 (PRC2), which plays an important role in regulating gene expression through the modification of histone proteins.

Scientific Research Applications

Anti-Alzheimer's Applications

A series of N-benzylated derivatives, including analogs similar to the mentioned compound, were synthesized and evaluated for their potential in treating Alzheimer's disease. These compounds were designed based on the lead compound donepezil, a major drug for managing Alzheimer's, with modifications to enhance interaction without losing key functionalities. Among these, certain compounds exhibited excellent anti-Alzheimer's profiles in both in-vivo (Behavioral studies) and in-vitro (Biochemical assays) evaluations, demonstrating their potential as therapeutic agents for Alzheimer's disease (Gupta et al., 2020).

Synthesis and Structural Studies

Various studies have focused on the synthesis of substituted benzimidazoles and imidazolo[4,5-b]pyridines using nitrobenzene as an oxidant. These methods were applied to synthesize analogs of DNA-binding fluorochromes like Hoechst 33258, highlighting the compound's relevance in molecular biology research (Yadagiri & Lown, 1990).

Antagonist and Agonist Properties

Research into imidazo[1,5-a]quinoxaline amides and carbamates, structures related to the compound , has unveiled their potential as antagonists or agonists through the GABAA/benzodiazepine receptor. These compounds bind with high affinity to the receptor and exhibit a range of intrinsic efficacies, suggesting their utility in neurological research and potential therapeutic applications (Tenbrink et al., 1994).

Mycobacterium Tuberculosis GyrB Inhibitors

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed, synthesized, and evaluated for their inhibitory action against Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, with some compounds showing promising activity. This research indicates the compound's potential application in developing new antituberculosis agents (Jeankumar et al., 2013).

Catalysis and Chirality

Studies have explored the benzoannulation of aromatic N-heterocyclic carbenes, leading to heterobicyclic imidazo[1,5-a]pyridin-3-ylidenes, similar in structure to the discussed compound. These are versatile platforms for modulation of steric and electronic properties and introduce chiralities, demonstrating their application in asymmetric catalysis (Iglesias‐Sigüenza et al., 2016).

Anticancer Evaluation

Imidazole-containing heterocycles have been evaluated for their in vitro anticancer activities against various cancer cell lines, providing insights into the structural requirements for cytotoxic activity and highlighting the compound's potential in cancer research (Karaaslan et al., 2020).

properties

IUPAC Name

4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O/c1-17-6-12-21(13-7-17)28-16-19(14-24(28)30)25-27-22-4-2-3-5-23(22)29(25)15-18-8-10-20(26)11-9-18/h2-13,19H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMORAPRGUFPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one

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